molecular formula C10H22N4O2 B590426 N1,N10-Diacetyl Triethylenetetramine CAS No. 141998-22-3

N1,N10-Diacetyl Triethylenetetramine

Cat. No.: B590426
CAS No.: 141998-22-3
M. Wt: 230.312
InChI Key: WJZSOPBEHMQITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Triethylenetetramine (B94423) (TETA) as a Parent Compound in Research

Triethylenetetramine (TETA), a linear polyamine, serves as a significant parent compound in diverse fields of research and application. wikipedia.orgtaylorandfrancis.com Chemically, it is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂. wikipedia.org In industrial settings, TETA is primarily utilized as a cross-linking agent, or "hardener," in the curing of epoxy resins. taylorandfrancis.com Its aliphatic nature allows for rapid curing at lower temperatures compared to aromatic amines. taylorandfrancis.com

In the biomedical and clinical research arenas, TETA, often referred to as trientine, is recognized as a selective copper (II) chelating agent. wikipedia.orgnih.gov This property is the basis for its long-standing use in the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the body. nih.govtaylorandfrancis.com TETA binds with excess copper, facilitating its excretion through urine. taylorandfrancis.com More recently, research has expanded to investigate TETA's potential therapeutic applications in other areas, including cancer, due to its observed anti-angiogenesis properties. nih.gov The compound is prepared commercially by heating ethylenediamine (B42938) or mixtures of ethanolamine (B43304) and ammonia (B1221849) over an oxide catalyst, a process that yields a variety of ethylene (B1197577) amines. wikipedia.org

Identification and Discovery of N1,N10-Diacetyl Triethylenetetramine as a Major Metabolite in Biological Systems

The study of Triethylenetetramine's fate in the human body led to the identification of its acetylated derivatives. It is extensively metabolized through acetylation, and this compound has been identified as one of two major metabolites, alongside N1-acetyltriethylenetetramine (MAT). nih.govnih.gov Both of these acetylated forms are found in human serum and urine following the administration of TETA. nih.govnih.gov

The discovery that TETA undergoes this specific metabolic transformation was a crucial step in understanding its pharmacology. nih.gov The presence of these metabolites necessitated a deeper investigation into how the human body processes the parent compound, as the metabolites themselves could have distinct biological activities or properties.

Rationale for Dedicated Academic Investigation of this compound

The primary rationale for the dedicated academic investigation of this compound stems from its status as a major metabolite of the therapeutic agent TETA. nih.govnih.govschd-shimadzu.com To fully comprehend the pharmacokinetics and pharmacodynamics of TETA, it is essential to characterize its metabolic products. Initial research sought to determine if the N-acetyltransferase 2 (NAT2) enzyme, commonly involved in drug acetylation, was responsible for TETA's metabolism. nih.govnih.gov

However, studies revealed that the pharmacokinetic parameters of TETA were not associated with the NAT2 acetylation phenotype. nih.govnih.gov This unexpected finding led to the hypothesis that an alternative pathway, likely catalyzed by the enzyme spermidine (B129725)/spermine N1-acetyltransferase, is responsible for the formation of this compound. nih.govnih.gov This discovery highlighted a significant gap in knowledge and provided a strong impetus for further research to elucidate the precise metabolic pathways and the potential biological significance of this diacetylated metabolite.

Overview of Research Trajectories for this compound

Research on this compound has primarily followed a few key trajectories. A significant focus has been on pharmacokinetics, with studies designed to establish the complete 24-hour pharmacokinetic profiles of TETA and its acetylated metabolites, MAT and DAT, in humans. nih.gov These investigations have been crucial in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Another major research avenue involves the elucidation of the metabolic pathways responsible for its formation. As noted, studies have moved from investigating the role of NAT2 to focusing on spermidine/spermine N1-acetyltransferase as the likely metabolizing enzyme. nih.govnih.gov Furthermore, the synthesis of isotopically labeled versions of the compound, such as this compound-d4 and -d8, indicates ongoing research in quantitative analysis for metabolic and pharmacokinetic studies. clearsynth.commedchemexpress.com The commercial availability of this compound as a certified reference material underscores its importance for analytical method development and quality control in pharmaceutical applications. cleanchemlab.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 141998-22-3 schd-shimadzu.comcleanchemlab.comnih.gov
Molecular Formula C₁₀H₂₂N₄O₂ schd-shimadzu.comnih.gov
Molecular Weight 230.31 g/mol schd-shimadzu.comnih.gov
IUPAC Name N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide cleanchemlab.com
Synonyms N1,N10-diacetyltriethylenetetramine nih.gov

Table 2: Summary of Human Pharmacokinetic Study of TETA Metabolites

This table summarizes findings from a study investigating the pharmacokinetics of TETA and its metabolites in healthy volunteers with different NAT2 phenotypes.

ParameterFindingCitation
Study Population 12 fast and 12 slow NAT2-phenotype healthy participants nih.gov
Metabolites Measured TETA, N1-acetyltriethylenetetramine (MAT), N1,N10-diacetyltriethylenetetramine (DAT) nih.gov
Biological Samples Plasma and Urine nih.gov
Key Pharmacokinetic Finding No significant differences in the pharmacokinetic profiles of TETA, MAT, or DAT were found between fast and slow acetylators. nih.gov
Key Pharmacodynamic Finding No significant differences in urinary copper excretion (cupruresis) were observed between the two NAT2 phenotypes. nih.gov
Conclusion on Metabolism The data suggest that the NAT2 phenotype does not affect TETA's profiles and that an alternative mechanism, possibly spermidine/spermine N1-acetyltransferase, is involved. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-(2-acetamidoethylamino)ethylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZSOPBEHMQITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCCNCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184788
Record name N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141998-22-3
Record name N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141998-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Characterization for Research Applications

Synthesis of Isotopically Labeled N1,N10-Diacetyl Triethylenetetramine (B94423) Analogues for Research

For advanced research applications, particularly in metabolic studies, isotopically labeled versions of N1,N10-Diacetyl Triethylenetetramine have been synthesized. These analogues incorporate heavy isotopes, such as deuterium (B1214612) (²H or D), into the molecular structure. The synthesis of these labeled compounds is a specialized process offered by various chemical synthesis companies. theclinivex.comclearsynth.com

Commonly available deuterated forms include:

This compound-d4 : This analogue incorporates four deuterium atoms. synzeal.com

This compound-d8 : This version contains eight deuterium atoms. clearsynth.commedchemexpress.com

The precise placement of the deuterium atoms is critical for their application in mass spectrometry-based detection methods. For instance, the chemical name for the d4 analogue is N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide. synzeal.com

Interactive Table: Isotopically Labeled this compound Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Purity
This compound C₁₀H₂₂N₄O₂ 230.31 N/A
This compound-d4 C₁₀H₁₈D₄N₄O₂ 234.3 Not Specified
This compound-d8 C₁₀H₁₄D₈N₄O₂ 238.36 Not Specified

Stable isotope-labeled compounds like deuterated this compound are invaluable tools in drug development and metabolic research. medchemexpress.com They serve as internal standards for the accurate quantification of the unlabeled compound in biological samples. medchemexpress.com The use of deuterated analogues is particularly advantageous because their chemical behavior is nearly identical to the unlabeled compound, but their increased mass allows them to be distinguished in mass spectrometry analysis.

This allows for precise metabolic tracing to study the pharmacokinetics and metabolic pathways of the parent drug, Triethylenetetramine. medchemexpress.com By introducing the labeled compound, researchers can track its formation, distribution, and excretion, providing a clearer picture of the metabolic profile.

Structural Elucidation Methodologies of Synthesized this compound

The definitive characterization of synthesized this compound is essential to confirm its identity and purity. A key study in the field utilized several advanced analytical techniques to elucidate the structure of the synthesized dihydrochloride (B599025) salt. synzeal.com

These methodologies include:

X-ray Single-Crystal Diffraction (XRD) : This technique was used to determine the precise three-dimensional arrangement of atoms and molecules in the crystal structure of DAT·2HCl. The analysis revealed a complex 3D assembly with an extensive hydrogen-bond network. synzeal.com

X-ray Powder Diffraction (XRPD) : XRPD provides a fingerprint of the crystalline solid, confirming the phase and purity of the synthesized bulk material. synzeal.com

Potentiometric Titrations : These titrations were employed to determine the protonation constants of the molecule in an aqueous solution. This is crucial for understanding which protonation state of the molecule exists at different pH values, with the monoprotonated form (HDAT+) being identified as the physiologically relevant state. synzeal.com

These characterization methods provide a comprehensive understanding of the compound's structural and physicochemical properties, which is fundamental for its application in further research. synzeal.com

Biochemical Pathways and Enzymology of N1,n10 Diacetyl Triethylenetetramine Formation

Enzymatic Acetylation of Triethylenetetramine (B94423) Leading to N1,N10-Diacetyl Triethylenetetramine

Triethylenetetramine undergoes a two-step acetylation process in the body. atamanchemicals.com The initial reaction yields the mono-acetylated metabolite, N1-acetyltriethylenetetramine (MAT), which can then be further acetylated to form N1,N10-diacetyltriethylenetetramine (DAT). atamanchemicals.comnih.gov Both MAT and DAT are major metabolites found in human serum and urine following the administration of TETA. atamanchemicals.comnih.gov The enzymes responsible for these acetylation steps have been a subject of significant research, with a primary focus on N-acetyltransferases.

Spermidine (B129725)/spermine N1-acetyltransferase (SSAT1) has been identified as a key enzyme in the acetylation of TETA. nih.govnih.gov This enzyme typically catalyzes the N1-acetylation of the natural polyamines spermidine and spermine, which is the rate-limiting step in their catabolism. researchgate.netnih.gov Given the structural similarity between TETA and spermidine, SSAT1 is a strong candidate for its acetylation. atamanchemicals.comnih.gov

In vitro studies have confirmed that SSAT1 can directly acetylate TETA. nih.govnih.govresearchgate.net Further in vivo research using genetically modified mouse models has solidified the role of SSAT1. Studies on mice that overexpress SSAT1 showed an accelerated rate of TETA acetylation compared to their normal (syngenic) counterparts. nih.govnih.govresearchgate.net These findings indicate that the level of SSAT1 activity directly influences the rate at which TETA is metabolized. TETA has also been shown to stabilize and increase the activity of the SSAT1 enzyme at a post-translational level. nih.gov

The kinetic properties of human SSAT1 for TETA have been determined, providing insight into the efficiency of this metabolic process.

Table 1: Kinetic Values for TETA Acetylation by Human Recombinant SSAT1

Parameter Value
Km (mM) 2.5 ± 0.3
kcat (s-1) 1.3

Data sourced from studies on human recombinant thialysine acetyltransferase, which also showed activity towards TETA. nih.gov

While SSAT1 is a primary enzyme in TETA metabolism, evidence suggests it is not the only one. nih.gov Studies involving SSAT1-deficient (knockout) mice revealed that they still metabolized TETA, indicating the presence of alternative acetylation pathways. nih.govresearchgate.net One significant alternative enzyme identified is thialysine acetyltransferase (sometimes referred to as SSAT2). nih.govresearchgate.net In vitro tests with the human recombinant form of this enzyme showed it could acetylate TETA. nih.gov

Initially, it was hypothesized that N-acetyltransferase 2 (NAT2), an enzyme known for metabolizing various drugs, might be involved. However, a clinical study involving healthy human participants with different NAT2 phenotypes (fast and slow acetylators) found no significant differences in the pharmacokinetic profiles of TETA or its acetylated metabolites, MAT and DAT. nih.gov This suggests that the NAT2 phenotype does not significantly impact TETA metabolism and that other enzymes, like SSAT1, are the primary drivers of this process. nih.gov

Investigation of this compound Metabolism and Further Biotransformations

The metabolic pathway begins with TETA, which is first converted to N1-acetyltriethylenetetramine (MAT). atamanchemicals.com This monoacetylated form is an intermediate metabolite. researchgate.netschd-shimadzu.com Subsequent acetylation of MAT leads to the formation of N1,N10-diacetyltriethylenetetramine (DAT). atamanchemicals.comnih.govschd-shimadzu.com The acetylation rate of N1AcTETA (MAT) is considerably slower than that of the initial TETA acetylation, estimated to be about 10% of the rate for TETA. nih.gov Both MAT and DAT are found in plasma and are excreted in the urine. atamanchemicals.comnih.gov While the formation of DAT from MAT is established, detailed information on the further biotransformation or breakdown of DAT itself is less characterized in the reviewed literature.

Intramolecular N-Acetyl Migration in this compound Derivatives

A significant finding in the study of TETA metabolism is the occurrence of chemical intramolecular N-acetyl migration. nih.govnih.gov This phenomenon has been observed in derivatives of TETA, including N1-acetyltriethylenetetramine (N1AcTETA). nih.gov Specifically, research has detected the migration of the acetyl group from the N1 position to the N3 position of the TETA molecule. nih.govnih.gov This non-enzymatic rearrangement can occur under certain conditions, such as in an acidified high-performance liquid chromatography (HPLC) sample matrix. nih.govnih.gov This intramolecular migration adds a layer of complexity to the metabolism of TETA and may contribute to the variability observed in its acetylation rates among individuals. nih.govnih.gov

Genetic and Phenotypic Variability in this compound Formation

Considerable individual variation in the rate of TETA acetylation has been reported. nih.govnih.gov This variability is not explained by the genetic polymorphisms of the NAT2 enzyme, as studies have shown no significant difference in TETA metabolism between fast and slow NAT2 acetylators. nih.gov

Instead, the variability likely stems from a combination of factors, including the complex enzymatic pathways involving multiple acetyltransferases like SSAT1 and thialysine acetyltransferase, and the potential for intramolecular N-acetyl migration. nih.govnih.gov Genetic variations in the SSAT1 gene can lead to different levels of enzyme activity, directly impacting how quickly TETA is acetylated. researchgate.net Studies using mouse models with either overexpressed or disrupted SSAT1 genes have clearly demonstrated a direct link between SSAT1 levels and the rate of TETA metabolism. nih.govresearchgate.net For instance, TETA treatment was found to induce N-acetylating activity in the liver homogenates of syngenic, SSAT1-overexpressing, and SSAT1-deficient mice, with the highest induction seen in the overexpressing group. nih.gov The interplay between these genetic factors and the chemical instability of the acetylated metabolites contributes to the observed phenotypic differences in this compound formation. nih.govnih.gov

Molecular Interactions and Biochemical Activity of N1,n10 Diacetyl Triethylenetetramine

Comparative Chelating Properties of N1,N10-Diacetyl Triethylenetetramine (B94423) with Triethylenetetramine and Related Compounds

The acetylation of the primary amine groups in Triethylenetetramine to form N1,N10-Diacetyl Triethylenetetramine significantly alters its metal-chelating properties. This alteration is a key aspect of its biochemical profile.

Triethylenetetramine (TETA) is recognized as a selective copper(II) chelator. atamanchemicals.comatamanchemicals.com Its structure allows for the formation of a stable complex with copper, which facilitates its excretion from the body. atamanchemicals.com The primary therapeutic application of TETA is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. atamanchemicals.comatamanchemicals.com

In contrast, the acetylation of the terminal amino groups to yield this compound (DAT) markedly reduces its ability to chelate divalent metal cations such as copper (Cu(II)), iron (Fe(II)), and zinc (Zn(II)). atamanchemicals.com While the parent compound, TETA, can effectively bind these metals, its monoacetylated metabolite, N1-acetyltriethylenetetramine (MAT), exhibits a significantly lower chelating activity. atamanchemicals.comatamanchemicals.com The diacetylated form, DAT, has an even more diminished capacity for metal binding.

Spectroscopic studies have indicated that DAT forms weaker, monodentate complexes with copper ions. This is a direct consequence of the acetylation at the N1 and N10 positions, which reduces the number of available nitrogen atoms for coordination with the metal ion. In comparison, TETA can coordinate with copper via its four nitrogen atoms, leading to a more stable complex.

Below is a table summarizing the comparative chelating abilities:

While specific theoretical and computational modeling studies focused solely on this compound complexation are not extensively detailed in the provided search results, the principles of coordination chemistry and the experimental findings from ligand binding studies allow for a theoretical understanding. The addition of acetyl groups to the terminal amines of Triethylenetetramine introduces steric hindrance and reduces the number of available donor nitrogen atoms for metal coordination. Computational models would likely predict a lower binding affinity and stability for metal-DAT complexes compared to metal-TETA complexes. These models would also likely confirm the monodentate or bidentate nature of the DAT-metal interaction, as opposed to the tetradentate coordination observed with TETA.

Impact of this compound on Polyamine Metabolic Pathways in Cellular Models

Triethylenetetramine is a structural analog of the polyamine spermidine (B129725). researchgate.netresearchgate.net Polyamines are essential for cell proliferation and are often found at elevated levels in cancer cells. researchgate.netresearchgate.net The metabolism of TETA is intertwined with the polyamine metabolic pathway, particularly through the action of spermidine/spermine N1-acetyltransferase (SSAT1), a key enzyme in polyamine catabolism. nih.gov

In vitro studies have shown that SSAT1 can directly acetylate TETA, leading to the formation of N1-acetyltriethylenetetramine (MAT) and subsequently this compound (DAT). nih.gov This acetylation process is a significant route of TETA metabolism. The formation of DAT represents a metabolic inactivation step in terms of copper chelation.

The interaction of this compound with polyamine transporters has also been a subject of investigation. Studies on related diacetylated polyamines, such as N1,N12-diacetylspermine, have shown that they are not recognized by polyamine transport systems in certain cell models. nih.gov This suggests that the diacetylation of TETA to DAT may prevent its interaction with and transport by cellular polyamine transporters.

Investigation of this compound's Potential Biochemical Modulatory Effects (e.g., Anti-angiogenesis, Telomerase Inhibition) in Preclinical Research Models

The parent compound, Triethylenetetramine, has been investigated for its potential anti-cancer effects, which are thought to be mediated through mechanisms such as anti-angiogenesis and telomerase inhibition. atamanchemicals.comatamanchemicals.com Copper is an essential cofactor for several enzymes involved in angiogenesis, and TETA's ability to chelate copper is believed to contribute to its anti-angiogenic properties. drugbank.com TETA has also been identified as a potent telomerase inhibitor, which could contribute to its cytotoxic effects on tumor cells. drugbank.comnih.gov

Given that this compound has a significantly reduced ability to chelate copper, it is plausible that its anti-angiogenic activity, if any, would be substantially lower than that of TETA. The acetylation of the terminal amines may also affect its ability to interact with and inhibit telomerase. Further preclinical research is necessary to fully elucidate the direct biochemical modulatory effects of this compound independent of its role as a metabolite of TETA.

Table of Compounds Mentioned

Analytical Methodologies for N1,n10 Diacetyl Triethylenetetramine Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for N1,N10-Diacetyl Triethylenetetramine (B94423) Detection and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and specific quantification of N1,N10-Diacetyl Triethylenetetramine. This powerful technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, enabling the differentiation of DAT from its parent compound TETA and other metabolites, such as N1-acetyltriethylenetetramine (MAT). nih.gov The high selectivity of LC-MS, particularly when operating in tandem mass spectrometry (MS/MS) mode, allows for reliable measurement even at low concentrations in intricate biological matrices. nih.govnih.gov

Developing a robust LC-MS method for this compound requires careful optimization of chromatographic conditions and mass spectrometric parameters for various biological samples, including plasma, urine, and tissue homogenates. nih.govnih.gov

Chromatographic Separation: Separation is typically achieved using reversed-phase or cyano columns. nih.govnih.gov For instance, one established method utilizes a cyano column with an isocratic mobile phase consisting of 15% acetonitrile (B52724), 85% water, and 0.1% heptafluorobutyric acid (HFBA). nih.gov Another approach employs a C18 reversed-phase column with a gradient elution, starting with a high aqueous phase (98% 0.1% HFBA in water) and ramping up the organic phase (0.1% HFBA in acetonitrile). nih.gov The selection of the column and mobile phase is crucial for resolving DAT from other endogenous components and related metabolites.

Mass Spectrometric Detection: Detection is commonly performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI). scielo.br The instrument is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), which confers high specificity. For this compound, the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 231 is often selected as the precursor ion. nih.gov

Method Validation: Once developed, the method undergoes rigorous validation to ensure its reliability, following international guidelines. nih.gov Validation parameters include linearity, accuracy, precision, stability, recovery, and the assessment of matrix effects. nih.govscielo.brau.dk Linearity is established across a defined concentration range suitable for expected sample concentrations. scielo.br Accuracy and precision are assessed through replicate analyses of quality control (QC) samples at multiple concentration levels, with results needing to fall within predefined acceptance criteria (typically ±15%). scielo.brau.dk Stability is evaluated under various conditions, such as short-term benchtop storage, long-term freezer storage, and freeze-thaw cycles, to ensure the integrity of the analyte in the matrix. scielo.br

Table 1: Example of LC-MS Method Parameters for this compound Analysis

ParameterConditionSource(s)
Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.govnih.gov
Biological Matrix Human Plasma, Urine; Mouse Plasma, Liver, Kidney nih.govnih.gov
Chromatography Column Cyano Column or Reversed-Phase C18 nih.govnih.gov
Mobile Phase Acetonitrile/Water with 0.1% Heptafluorobutyric Acid (HFBA) nih.govnih.gov
Elution Type Isocratic or Gradient nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) scielo.br
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Precursor Ion [M+H]⁺ m/z 231 nih.gov
Internal Standard N1-acetylspermine or Deuterated this compound nih.govmedchemexpress.com

The use of a stable isotope-labeled (SIL) internal standard is paramount for achieving high accuracy and precision in quantitative LC-MS analyses. nih.gov Deuterated this compound, such as this compound-d4 or -d8, serves as an ideal internal standard. medchemexpress.cominvivochem.comclearsynth.com These SIL compounds are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms. medchemexpress.com

During sample preparation and analysis, the deuterated internal standard behaves almost identically to the non-labeled analyte, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. nih.gov By adding a known amount of the deuterated standard to each sample before processing and measuring the analyte-to-internal standard peak area ratio, highly accurate quantification can be achieved. nih.gov The availability of these deuterated forms is a significant asset for the development of robust bioanalytical methods. medchemexpress.cominvivochem.com While other compounds like N1-acetylspermine and 1,7-diaminoheptane (B1222138) have been used as internal standards, they are not co-eluting and may not perfectly mimic the behavior of DAT, making deuterated standards the preferred choice for definitive quantification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques

While LC-MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) with other advanced detectors is also employed for the quantification of this compound. A notable method involves HPLC coupled with fluorescence detection. researchgate.net Since DAT does not possess a native fluorophore, a pre-column derivatization step is necessary to render it fluorescent. researchgate.net

One such method uses 9-fluorenylmethylchloroformate chloride (FMOC-Cl) to label the analyte. researchgate.net The fluorescently tagged DAT is then separated on a reversed-phase C18 column using a gradient elution program. researchgate.net Detection is performed spectrofluorometrically, providing high sensitivity. researchgate.net This approach has been successfully validated and used for determining DAT levels in human serum. researchgate.net

Table 2: Example of HPLC Method for this compound Analysis

ParameterConditionSource(s)
Instrument High-Performance Liquid Chromatography (HPLC) with Fluorescence Detector researchgate.net
Derivatization Agent 9-fluorenylmethylchloroformate chloride (FMOC-Cl) researchgate.net
Chromatography Column Reversed-Phase C18 researchgate.net
Elution Type Gradient researchgate.net
Detection Wavelength Excitation at 263 nm, Emission at 317 nm researchgate.net
Biological Matrix Human Serum researchgate.net

Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical step to remove interfering substances from biological matrices and concentrate the analyte before instrumental analysis. The choice of technique depends on the complexity of the matrix. researchgate.net

Protein Precipitation (PPT): This is a common technique for plasma and tissue samples. It involves adding a solvent like acetonitrile or an acid such as sulfosalicylic acid (SSA) to the sample. nih.govresearchgate.net This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be further processed or directly injected into the LC system. nih.gov

Solid-Phase Extraction (SPE): For more complex matrices like plasma, SPE provides a more thorough cleanup than PPT. researchgate.net This technique uses a packed cartridge to selectively adsorb the analyte from the sample while interfering compounds are washed away. The purified analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated extract. researchgate.net

Dilution: For relatively clean matrices such as urine, a simple "dilute-and-shoot" approach may be sufficient. researchgate.net The urine sample is diluted with the mobile phase or an appropriate buffer before injection, which helps to minimize matrix effects. researchgate.net

Homogenization: For solid tissue samples, such as from the liver or kidney, an initial homogenization step is required to break down the tissue structure and release the analyte into a buffer solution before subsequent extraction steps like protein precipitation. nih.gov

Challenges and Advancements in this compound Analytical Chemistry

A significant challenge in the analysis of TETA metabolites is the potential for intramolecular N-acetyl migration. It has been observed that under certain conditions, such as in an acidified HPLC sample matrix, the acetyl group of N1-acetylated TETA can migrate from the N1 to the N3 position. nih.gov This chemical instability can lead to inaccurate quantification of the individual metabolites. Neutralizing sample extracts can help prevent this migration. nih.gov

Advancements in the field are largely driven by the continuous improvement of LC-MS/MS technology. Modern instruments offer enhanced sensitivity and faster analysis times, allowing for the quantification of very low levels of DAT. The development of highly specific MS/MS methods helps to differentiate between closely related isomers and metabolites, overcoming some of the challenges related to chemical instability. nih.govnih.gov Furthermore, the commercial availability of high-purity reference standards and stable isotope-labeled internal standards is a crucial advancement that underpins the development of validated, high-quality analytical methods for this compound. medchemexpress.comschd-shimadzu.comcleanchemlab.com

Research Models and Experimental Approaches for N1,n10 Diacetyl Triethylenetetramine Studies

In Vitro Cell Culture Models for Studying N1,N10-Diacetyl Triethylenetetramine (B94423) Metabolism and Cellular Effects

In vitro cell culture models are fundamental tools for the detailed examination of the biochemical pathways involved in the acetylation of TETA to its monoacetylated (MAT) and diacetylated (DAT) derivatives. These systems allow for controlled experiments to identify the key enzymes and cellular factors that govern this metabolic conversion.

Human hepatoma (HepG2) cells and primary hepatocytes isolated from mice are prominent in vitro models used in these studies. nih.gov Research has demonstrated that TETA is metabolized in these cells by the polyamine catabolic enzyme spermidine (B129725)/spermine-N1-acetyltransferase (SSAT1) and thialysine acetyltransferase (SSAT2). nih.gov The use of siRNA-mediated knockdown of SSAT2 in HepG2 cells and primary hepatocytes has been instrumental in confirming the role of this enzyme in the metabolism of TETA to MAT. nih.gov

While much of the in vitro research has focused on the formation of DAT from TETA, these models also provide a platform to study the direct cellular effects of DAT. However, dedicated studies on the specific cellular actions of N1,N10-diacetyl triethylenetetramine are less common, with a greater emphasis placed on the biological activities of the parent compound, TETA. It has been noted that the acetylated metabolites of TETA, including DAT, have a significantly lower capacity for chelating copper compared to TETA itself. nih.gov

The following table summarizes key in vitro models and their contributions to the study of this compound:

Cell ModelExperimental ApproachKey Findings
Human Hepatoma (HepG2) Cells siRNA-mediated knockdown of SSAT2Revealed the significant role of SSAT2 in the acetylation of TETA to its monoacetylated form. nih.gov
Primary Mouse Hepatocytes Isolated from wild-type and SSAT1-deficient mice; siRNA knockdown of SSAT2Confirmed the involvement of SSAT2 in TETA metabolism and helped to differentiate the roles of SSAT1 and SSAT2. nih.gov

In Vivo Animal Models for Investigating this compound Formation and its Metabolic Role

In vivo animal models, particularly mice, have been indispensable for understanding the physiological relevance of TETA acetylation and the formation of this compound in a whole-organism context. These models allow for the study of how TETA is metabolized and distributed throughout the body, and how this process is influenced by genetic factors.

Studies in wild-type mice have shown that after administration of TETA, both the parent compound and its monoacetylated metabolite are detectable in various tissues, including the liver and kidneys, as well as in plasma. nih.gov The formation of this compound is a key metabolic step, and animal models have been crucial in identifying the enzymes responsible for this biotransformation.

To precisely define the roles of specific enzymes in the acetylation of TETA, researchers have utilized genetically modified animal models. These include mice that overexpress SSAT1 and mice in which the SSAT1 gene has been knocked out (SSAT1-deficient).

In SSAT1-overexpressing mice, the acetylation of TETA is significantly increased compared to their wild-type counterparts. nih.gov This demonstrates that SSAT1 can directly contribute to the metabolism of TETA in vivo. Conversely, studies with SSAT1-deficient mice have yielded interesting results. These mice were found to metabolize TETA at a similar rate to wild-type mice, which led to the discovery that another N-acetyltransferase, namely SSAT2, is also involved in the acetylation of TETA in mice. nih.gov This highlights the complexity of TETA metabolism and the presence of redundant or alternative enzymatic pathways.

These genetically modified models have not only clarified the enzymatic basis of this compound formation but also provided insights into the broader metabolic consequences of altered SSAT1 activity. For instance, SSAT1-deficient mice have been observed to develop insulin (B600854) resistance with age, suggesting a link between polyamine catabolism and glucose metabolism. nih.gov

The table below outlines the key findings from studies using genetically modified animal models:

Animal ModelKey Research FindingImplication for this compound
SSAT1-Overexpressing Mice Accelerated acetylation of TETA. nih.govConfirms SSAT1 as a key enzyme in the metabolic pathway leading to this compound formation.
SSAT1-Deficient Mice TETA is metabolized at a similar rate to wild-type mice. nih.govIndicates the involvement of other enzymes, such as SSAT2, in the acetylation of TETA.

Mechanistic Studies of this compound Action in Defined Biological Systems

A key aspect of this compound's mechanism of action, or rather its altered function compared to its precursor, is its reduced ability to chelate copper. nih.gov TETA is a potent copper chelator, and this activity is central to its therapeutic effects. The addition of acetyl groups to form DAT significantly diminishes this chelating capacity. This suggests that the biological activity of TETA is attenuated through its metabolism to this compound.

Future research may focus on elucidating any unique biological activities of this compound that are independent of its role as a less active metabolite of TETA.

Future Directions and Emerging Research Avenues for N1,n10 Diacetyl Triethylenetetramine

Elucidating the Complete Enzymatic Network Governing Triethylenetetramine (B94423) Acetylation and N1,N10-Diacetyl Triethylenetetramine Fate

Initial research has identified at least two key enzymes involved in the acetylation of TETA: spermidine (B129725)/spermine-N1-acetyltransferase (SSAT1) and thialysine acetyltransferase (SSAT2). However, the interplay between these enzymes and their relative contributions to the formation of this compound in different tissues and disease states remain to be fully elucidated. Future research should focus on:

Mapping tissue-specific expression and activity of SSAT1, SSAT2, and potentially other acetyltransferases that may act on TETA and its metabolites.

Investigating the impact of genetic polymorphisms in acetyltransferase genes on the metabolic profile of TETA, which could explain inter-individual variability in response to the drug.

Characterizing the downstream metabolic fate of this compound, including potential deacetylation pathways or further modifications.

EnzymeKnown Substrate(s)Potential Role in TETA Acetylation
Spermidine/spermine-N1-acetyltransferase (SSAT1)Spermidine, Spermine, N1,N11-diethylnorspermineAcetylation of TETA and its monoacetylated derivative. nih.gov
Thialysine acetyltransferase (SSAT2)Thialysine, TETAPrimary acetylator of TETA in certain cellular contexts.

Advanced Structural-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of this compound is intrinsically linked to its chemical structure. Systematic structural-activity relationship (SAR) studies are needed to understand how modifications to the molecule affect its biological functions. These studies will be instrumental in the design of new analogues with improved therapeutic properties. Key areas for investigation include:

Synthesis and screening of a library of this compound analogues with modifications to the acetyl groups, the ethylene (B1197577) linkers, and the terminal amine functionalities.

Evaluation of these analogues for their copper-chelating capacity, ability to modulate the activity of acetyltransferases, and their effects on various cellular pathways.

Correlation of structural features with biological activity to identify the key determinants of efficacy and selectivity. For instance, studies on other polyamine analogs have shown that the length and substitution of alkyl chains can significantly impact their ability to induce SSAT activity. nih.gov

Development of Novel Analytical Techniques for this compound Detection in Complex Biological Matrices

Accurate and sensitive quantification of this compound in biological samples such as plasma, urine, and tissues is essential for pharmacokinetic and pharmacodynamic studies. While methods exist, the development of novel analytical techniques could offer significant advantages. Future research should aim to:

Develop high-throughput assays for the rapid screening of this compound levels in large numbers of samples.

Improve the sensitivity and specificity of current methods , potentially through the use of advanced mass spectrometry techniques or novel derivatization strategies.

Utilize stable isotope-labeled internal standards , such as this compound-d4, to enhance the accuracy of quantification in complex matrices. invivochem.com

Analytical TechniquePotential ApplicationAdvantages
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification in plasma, urine, and tissue homogenatesHigh sensitivity and specificity
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivativesEstablished technique with robust libraries
Capillary Electrophoresis (CE)Separation of charged speciesHigh separation efficiency and low sample consumption
Immunoassays (e.g., ELISA)High-throughput screeningRapid and cost-effective for large sample numbers

Exploration of this compound's Role in Specific Cellular Pathways Beyond Copper Homeostasis

While the copper-chelating properties of TETA and its metabolites are well-recognized, emerging evidence suggests that these compounds may have biological activities independent of their effects on copper homeostasis. nih.gov A critical area of future research is to explore the role of this compound in various cellular pathways. This includes investigating its potential involvement in:

Autophagy: Preliminary studies on TETA suggest a role in inducing autophagy, a cellular process of degradation and recycling. nih.gov It is crucial to determine if this compound shares this activity.

Cell signaling: Polyamines are known to modulate a variety of signaling pathways. Investigating the effects of this compound on key signaling cascades, such as those involved in cell growth, proliferation, and apoptosis, could reveal novel therapeutic targets.

Gene expression: The induction of spermidine/spermine N1-acetyltransferase (SSAT) by polyamine analogs is known to be regulated at the level of gene transcription and mRNA stabilization. nih.gov Understanding how this compound influences gene expression could provide insights into its mechanism of action.

Computational and In Silico Approaches for Predicting this compound Interactions and Metabolism

Computational modeling and in silico methods offer powerful tools to predict the behavior of molecules and to guide experimental research. Applying these approaches to this compound can accelerate our understanding of its properties and potential therapeutic applications. Future computational studies could focus on:

Molecular docking simulations to predict the binding of this compound to various proteins, including enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) modeling to correlate the chemical structure of this compound and its analogues with their biological activities.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and to predict its therapeutic window.

Network-based approaches to analyze the potential interactions of this compound within complex biological networks and to identify potential off-target effects.

By pursuing these future directions, the scientific community can build a comprehensive understanding of this compound, paving the way for the development of novel therapeutic strategies for a range of diseases.

Q & A

Q. What synthetic routes are employed to produce N1,N10-Diacetyl Triethylenetetramine from triethylenetetramine (TETA), and how is purity optimized?

DAT is synthesized via acetylation of TETA using acetylating agents like acetic anhydride under controlled pH and temperature. Purification involves column chromatography or recrystallization to remove unreacted TETA and monoacetylated byproducts. Analytical techniques like HPLC or NMR are critical for verifying purity (>98%) and confirming acetylation at N1 and N10 positions .

Q. Which analytical methods are most effective for quantifying DAT in biological samples such as urine or plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Deuterated DAT (e.g., DAT-d8) serves as an internal standard to correct for matrix effects. Urine samples require solid-phase extraction (SPE) to isolate DAT from interfering metabolites like N1-acetyltriethylenetetramine (MAT) .

Q. How does DAT function in the pharmacokinetic profile of TETA-based therapies for Wilson’s disease?

DAT is a major urinary metabolite of TETA, accounting for ~8% of excreted drug-related compounds. It forms stable copper chelates but exhibits reduced chelation capacity compared to TETA due to acetylation. Pharmacokinetic studies utilize stable isotope-labeled DAT to track bioavailability and renal clearance .

Advanced Research Questions

Q. What mechanistic differences exist in copper(II) chelation between DAT and TETA, and how do these impact therapeutic efficacy?

Acetylation at N1 and N10 reduces DAT’s ability to coordinate Cu(II) ions compared to TETA, which binds via four nitrogen atoms. Spectroscopic studies (UV-Vis, EPR) show DAT forms weaker, monodentate complexes, necessitating higher doses for equivalent copper excretion in Wilson’s disease models .

Q. What challenges arise in distinguishing DAT from its structural isomers during spectroscopic characterization?

Branched isomers (e.g., tris(2-aminoethyl)amine derivatives) may co-elute in chromatographic methods. Fourier-transform infrared (FTIR) spectroscopy combined with density functional theory (DFT) simulations can differentiate isomers by analyzing N-H stretching frequencies and coordination patterns .

Q. How do pH and storage conditions influence DAT stability in biological samples, and what preservation protocols are recommended?

DAT degrades rapidly in acidic urine (pH <5) due to hydrolysis of acetyl groups. Stability studies recommend adding sodium bicarbonate to adjust urine pH to 7–8 and storing samples at -80°C. Accelerated degradation tests (e.g., 40°C for 72 hours) validate these protocols .

Q. What strategies optimize the synthesis of deuterated DAT (e.g., DAT-d8) for use as internal standards in isotopic dilution assays?

Deuterium is introduced via acetylation with deuterated acetic anhydride (D6-ac2O) under anhydrous conditions. Isotopic enrichment (>98%) is confirmed using high-resolution mass spectrometry (HRMS). Purity is maintained by avoiding protic solvents during purification .

Methodological Considerations

  • Chelation Assays : Compare DAT and TETA using flame atomic absorption spectroscopy (FAAS) to measure copper removal efficiency from synthetic Wilson’s disease serum models .
  • Structural Analysis : Employ X-ray crystallography or NMR to resolve DAT’s coordination geometry with transition metals .
  • Kinetic Studies : Use Langmuir isotherm models to evaluate DAT adsorption on modified activated carbon for environmental applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.